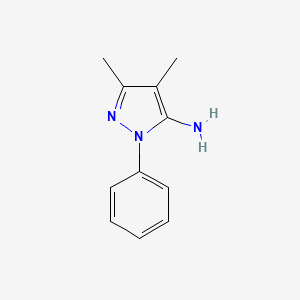

1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-

Description

Significance of Pyrazole (B372694) Scaffolds in Synthetic Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring feature in many biologically active compounds. cas.org The versatility of the pyrazole core allows for the introduction of various substituents at different positions, leading to a vast chemical space for the design of novel molecules with tailored properties. nih.govevitachem.com Synthetic chemists value pyrazole scaffolds for their relative stability and the numerous synthetic methodologies available for their construction and functionalization. evitachem.com These methods provide the flexibility to create diverse molecular architectures. nih.gov

Historical Context of Aminopyrazole Research

The study of aminopyrazoles, which are pyrazole derivatives bearing an amino group, has a rich history. These compounds have long been recognized for their potential as key intermediates in the synthesis of fused heterocyclic systems and as pharmacophores in their own right. Early research laid the groundwork for understanding the reactivity of the aminopyrazole nucleus, including its behavior in cyclization reactions to form bicyclic and polycyclic systems. Over the years, extensive research has been dedicated to developing efficient synthetic routes to various aminopyrazole isomers, as the position of the amino group significantly influences the compound's chemical and biological properties. researchgate.net

Specific Focus on 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- in Contemporary Chemical Endeavors

While the broader class of aminopyrazoles is well-documented, detailed research specifically on 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- (CAS Number: 41333-02-6) is less prevalent in publicly accessible scientific literature. This particular substitution pattern, with methyl groups at the 3 and 4 positions and a phenyl group at the 1-position of the pyrazole ring, defines its unique chemical identity. Its investigation is crucial for understanding how this specific arrangement of functional groups influences its properties and potential applications.

Table 1: Chemical Identity of the Compound

| Property | Value |

| IUPAC Name | 3,4-dimethyl-1-phenyl-1H-pyrazol-5-amine |

| CAS Number | 41333-02-6 |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Structure | A pyrazole ring substituted with a phenyl group at position 1, methyl groups at positions 3 and 4, and an amine group at position 5. |

Scope and Objectives of Academic Inquiry into the Compound

A comprehensive academic inquiry into 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- would aim to fully characterize its chemical and physical properties. Key objectives would include the development of efficient and scalable synthetic routes, a thorough investigation of its reactivity, and an exploration of its potential as a precursor for more complex molecules, such as pyrazolo[3,4-b]pyridines. Furthermore, evaluating its biological activity profile would be a critical aspect of understanding its potential utility in medicinal chemistry and drug discovery programs. mdpi.com

Due to the limited specific data available in the public domain for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, a detailed exposition of its research findings, including extensive data tables on its specific properties and applications, cannot be fully realized at this time. The information presented herein is based on the broader context of pyrazole and aminopyrazole chemistry, highlighting the framework within which this specific compound would be studied.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-9(2)13-14(11(8)12)10-6-4-3-5-7-10/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAVVYSZRNWCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406110 | |

| Record name | 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51143-42-1 | |

| Record name | 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Pyrazol 5 Amine, 3,4 Dimethyl 1 Phenyl and Its Precursors

Classical Synthetic Approaches

The cornerstone of pyrazole (B372694) synthesis has traditionally been the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. These methods, characterized by their robustness, include cyclocondensation and ring-closure strategies.

Cyclocondensation Reactions

The most direct and widely employed method for the synthesis of the pyrazole ring is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. In the context of synthesizing 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, the key precursors would be phenylhydrazine (B124118) and a suitably substituted β-ketonitrile, specifically 2,3-dimethyl-3-oxobutanenitrile.

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of phenylhydrazine with the keto group of the β-ketonitrile. Subsequent intramolecular cyclization, involving the nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon, leads to the formation of the 5-aminopyrazole ring system.

While specific literature detailing the reaction between phenylhydrazine and 2,3-dimethyl-3-oxobutanenitrile is not abundant, the general applicability of this reaction is well-established for a wide range of substituted pyrazoles. chim.it The precursor, 2,3-dimethyl-3-oxobutanenitrile, is a known chemical entity, though its synthesis is not trivial and can be a limiting factor in this approach.

A related and often more accessible starting material is 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This compound can be synthesized by the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine. mdpi.com Subsequent functionalization of this pyrazolone (B3327878) is a viable pathway to the target molecule.

Ring-Closure Strategies

Alternative ring-closure strategies often involve the formation of an open-chain intermediate that is subsequently cyclized to form the pyrazole ring. For instance, the reaction of α,β-unsaturated nitriles with hydrazines can also yield aminopyrazoles. chim.it However, for the specific substitution pattern of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, this would require a custom-synthesized and highly specific unsaturated nitrile precursor.

Another classical approach involves the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C4 position of a pre-existing pyrazole ring. nih.govorganic-chemistry.orgwikipedia.orgresearchgate.net For example, starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a Vilsmeier-Haack reaction could introduce a formyl group at the C4 position. This could then be followed by a methylation reaction and subsequent conversion of the carbonyl group to an amine, representing a multi-step ring-closure strategy to the final product.

Modern and Sustainable Synthetic Pathways

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has emerged as a powerful tool for the functionalization of heterocyclic rings. While direct C-H amination of a preformed 3,4-dimethyl-1-phenylpyrazole at the C5 position is a conceptually attractive route, it remains a challenging transformation. More commonly, transition-metal catalysis is employed in cross-coupling reactions to build the pyrazole scaffold or to functionalize it. For instance, a C-C bond-forming reaction like the Suzuki-Miyaura coupling could be used to introduce the phenyl group at the N1 position or the methyl groups at the C3 and C4 positions, although this would involve a more complex, multi-step synthesis. rsc.org

Catalytic amination of a halogenated pyrazole precursor, such as a 5-halo-3,4-dimethyl-1-phenylpyrazole, represents a more plausible application of transition-metal catalysis for the synthesis of the target molecule.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to develop more sustainable processes. rsc.org This includes the use of greener solvents like water or ethanol (B145695), the development of reusable catalysts, and the application of energy-efficient reaction conditions such as microwave irradiation or ultrasonication.

For the synthesis of aminopyrazoles, multicomponent reactions (MCRs) are particularly attractive from a green chemistry perspective as they allow for the formation of complex molecules in a single step from simple starting materials, thereby reducing the number of synthetic steps and waste generation. acs.org While a specific green MCR for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- has not been explicitly reported, the development of such a process using, for example, a recyclable solid acid or base catalyst in an aqueous medium, would be a significant advancement. acs.org

The use of biocatalysts is another burgeoning area in green chemistry. For instance, a magnetic aminated starch biocatalyst has been employed for the synthesis of pyrazolone derivatives. mdpi.com

Flow Chemistry Applications in Compound Production

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. africacommons.netlookchem.commdpi.comnih.gov The synthesis of pyrazoles and aminopyrazoles has been successfully demonstrated using flow chemistry setups. africacommons.netlookchem.com

Below is a table summarizing the synthetic approaches:

| Synthetic Approach | Key Features | Precursors | Potential Advantages | Potential Challenges |

| Classical Cyclocondensation | Robust and well-established | Phenylhydrazine, 2,3-dimethyl-3-oxobutanenitrile | Direct route to the pyrazole core | Availability and synthesis of the β-ketonitrile precursor |

| Vilsmeier-Haack Route | Multi-step functionalization | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Utilizes a readily available starting material | Multiple synthetic steps may lower overall yield |

| Transition-Metal Catalysis | High selectivity and efficiency | Halogenated pyrazole precursors | Potential for direct C-N bond formation | Catalyst cost and removal, optimization of reaction conditions |

| Green Chemistry Approaches | Use of benign solvents and catalysts | Simple starting materials in MCRs | Environmentally friendly, reduced waste | Development of specific catalysts and conditions for the target molecule |

| Flow Chemistry | Enhanced safety and scalability | Phenylhydrazine, β-ketonitrile | Precise reaction control, potential for automation | Initial setup cost and optimization of flow parameters |

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- and its precursors are critical steps to ensure the final product's purity and to remove any unreacted starting materials, byproducts, or residual solvents. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and crystallinity.

For the β-ketonitrile precursor, distillation is a common purification technique, particularly if the compound is a liquid at room temperature. Vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition of the molecule.

Following the cyclization reaction to form the target pyrazole, the initial workup typically involves extraction . The reaction mixture is often diluted with water, and the product is extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine to remove any remaining water-soluble impurities and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.

The primary method for purifying the crude 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is recrystallization . This technique is highly effective for obtaining crystalline solids in high purity. A suitable solvent or solvent system is chosen in which the pyrazole has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents for recrystallizing aminopyrazoles include ethanol, methanol, or mixtures of ethanol and water. The crude product is dissolved in the hot solvent, and upon cooling, the purified pyrazole crystallizes out, leaving impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

For non-crystalline products or when recrystallization is not effective, column chromatography is the preferred method of purification. nih.gov Silica gel is the most common stationary phase for the purification of pyrazole derivatives. A solvent system (eluent) of appropriate polarity is selected to achieve good separation of the desired product from impurities. The polarity of the eluent is often a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The progress of the separation is monitored by thin-layer chromatography (TLC).

The purity of the final isolated product is typically assessed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Yield Optimization and Scalability Studies

Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial considerations for the practical and industrial production of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-. Several factors can be systematically investigated to maximize the yield and facilitate a smooth transition from laboratory-scale to larger-scale production.

Solvent Selection: The choice of solvent can significantly impact the reaction rate, yield, and ease of product isolation. Solvents such as ethanol, methanol, and acetic acid are commonly used for pyrazole synthesis. nih.gov A systematic study of different solvents, including more environmentally friendly "green" solvents, could lead to improved yields and a more sustainable process. The solubility of both the reactants and the final product in the chosen solvent is a key factor to consider.

Stoichiometry of Reactants: The molar ratio of the β-ketonitrile precursor to phenylhydrazine is another parameter to optimize. While a 1:1 stoichiometry is theoretically required, using a slight excess of one of the reactants might be beneficial in driving the reaction to completion.

Scalability Considerations: Scaling up a chemical synthesis from the lab bench to a pilot plant or industrial scale presents several challenges. For the synthesis of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, key considerations for scalability include:

Heat Transfer: The cyclization reaction is often exothermic. Efficient heat management is crucial on a larger scale to maintain a controlled reaction temperature and prevent runaway reactions. The choice of reactor and its cooling capacity are important factors.

Mixing: Ensuring efficient mixing of the reactants is vital for maintaining consistent reaction rates and yields, especially in larger reaction vessels.

Workup and Isolation: The purification methods used in the laboratory, such as column chromatography, may not be practical or economical on a large scale. Developing a robust and scalable purification process, such as crystallization with high recovery, is essential. nih.gov

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate any potential safety risks associated with the process, especially when handling flammable solvents and potentially reactive intermediates at a large scale.

By systematically addressing these factors, the synthesis of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- can be optimized for both high yield and efficient, safe, and cost-effective large-scale production.

Reaction Mechanisms and Chemical Transformations of 1h Pyrazol 5 Amine, 3,4 Dimethyl 1 Phenyl

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Standard electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(Nitrophenyl)-3,4-dimethyl-1H-pyrazol-5-amine |

| Halogenation | X₂, Lewis Acid | 1-(Halophenyl)-3,4-dimethyl-1H-pyrazol-5-amine (X = Cl, Br) |

| Sulfonation | SO₃, H₂SO₄ | 1-(Sulfophenyl)-3,4-dimethyl-1H-pyrazol-5-amine |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | 1-(Alkylphenyl)-3,4-dimethyl-1H-pyrazol-5-amine |

Nucleophilic Reactivity of the Amine Functionality

The primary amine group at the C5 position of the pyrazole (B372694) ring is a key site for nucleophilic reactions. Its reactivity allows for the introduction of a wide range of functional groups through acylation, alkylation, and condensation reactions.

Acylation Reactions

The amine group of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- can be readily acylated using various acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. For instance, the acylation of similar 3-methyl-1-phenyl-pyrazol-5-one derivatives has been extensively studied, highlighting the propensity of the pyrazole system to undergo such transformations. rsc.orgresearchgate.net

Table 2: Examples of Acylation Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | N-(3,4-dimethyl-1-phenyl-1H-pyrazol-5-yl)acetamide |

| Benzoyl chloride | N-(3,4-dimethyl-1-phenyl-1H-pyrazol-5-yl)benzamide |

Alkylation Reactions

Alkylation of the amine functionality can be achieved using alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines. The reaction conditions, such as the nature of the alkylating agent, the solvent, and the base used, can influence the degree of alkylation.

Condensation Reactions

The primary amine of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These reactions are often catalyzed by acids or bases and typically involve the removal of water to drive the equilibrium towards the product. The formation of pyrazolo[3,4-b]pyridine derivatives through condensation of pyrazole-5-amine derivatives with activated carbonyl groups highlights the synthetic utility of this reaction. rsc.orgnih.gov The reaction of 4-aminophenazone with 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde to form a Schiff base further illustrates this reactivity pattern. nih.gov

Table 3: Examples of Condensation Reactions

| Carbonyl Compound | Product Type |

|---|---|

| Benzaldehyde | Schiff base |

| Acetone | Schiff base |

Transformations Involving the Pyrazole Ring System

The pyrazole ring itself is a robust aromatic system but can undergo specific functionalization reactions, particularly at the unsubstituted C-H positions.

Functionalization at Unsubstituted Positions

The C4 position of the pyrazole ring in 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is a potential site for electrophilic substitution, although the existing substituents will influence its reactivity. One of the most common methods for introducing a formyl group onto an activated aromatic or heterocyclic ring is the Vilsmeier-Haack reaction. wikipedia.orgrsc.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a -CHO group. The formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles to yield the corresponding 4-formyl derivatives demonstrates the feasibility of this transformation on the pyrazole core. researchgate.net

Furthermore, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various substituents onto heterocyclic rings, including pyrazoles. rsc.org These methods offer alternative pathways for creating new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazole ring, providing access to a wide array of functionalized derivatives.

Ring Modification and Rearrangement Studies

The pyrazole core is known for its stability, yet it can undergo specific ring modification and rearrangement reactions under certain conditions. For aminopyrazoles, these transformations can lead to the formation of fused heterocyclic systems or isomeric pyrazole structures.

One notable rearrangement is the conversion of 1-aminopyrazoles to their more thermodynamically stable 5-aminopyrazole isomers. This acid-catalyzed reaction proceeds through a ring-opening and ring-closure mechanism. rsc.org Studies on 1-aminopyrazole and its 1-alkylamino derivatives have shown that treatment with 48% aqueous hydrobromic acid facilitates this transformation, providing an unambiguous route to 1-substituted 5-aminopyrazoles. rsc.org While this specific rearrangement has not been documented for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- (as it is already a 5-aminopyrazole), this reactivity is a key characteristic of the broader aminopyrazole family.

Furthermore, 5-aminopyrazoles are extensively used as building blocks for the synthesis of fused pyrazoloazines, which constitutes a significant class of ring modification. nih.govbeilstein-journals.org The reaction of 5-aminopyrazoles with various bielectrophilic reagents leads to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other condensed heterocyclic systems. nih.govbeilstein-journals.orgbeilstein-journals.org For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid has been shown to produce 1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. nih.gov This occurs through a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.gov

A copper-promoted dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine has also been reported, leading to the formation of dipyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com This reaction highlights the potential for oxidative C-C and C-N bond formation to modify the pyrazole structure and create larger, more complex systems. mdpi.com

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of aminopyrazoles can lead to a variety of interesting and useful products. The primary amino group and the pyrazole ring itself can both be susceptible to these transformations depending on the reagents and conditions employed.

A common oxidative transformation of aminopyrazoles is their conversion to azopyrazoles. mdpi.comresearchgate.net The electrooxidation of aminopyrazoles on a nickel hydroxide-modified electrode (NiOOH) has been shown to be an effective method for N-N homocoupling, yielding the corresponding azopyrazoles. mdpi.com This process is considered a green method for the synthesis of these compounds. mdpi.com The oxidation of N-aminopyrazoles with high-valency metal salts or their oxides can also lead to the formation of 1,2,3-triazines. electronicsandbooks.comacs.org

The electrochemical thiocyanation of 5-aminopyrazoles at the C4 position of the pyrazole ring represents another oxidative functionalization pathway. mdpi.com This reaction provides a route to valuable sulfur-containing pyrazole derivatives. mdpi.com

| Product Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Dipyrazole-fused Pyridazine | Cu(OAc)2 / BPO / K2S2O8 | Toluene | 100 | Up to 79 |

| Dipyrazole-fused Pyrazine | CuI / 1,10-phenanthroline | DMSO | 120 | Up to 60 |

Mechanistic Elucidation Studies

Understanding the mechanisms of the reactions involving 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is crucial for optimizing reaction conditions and expanding their synthetic utility.

There is currently a lack of specific studies on the kinetic isotope effects for reactions involving 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- in the reviewed scientific literature. Such studies would be invaluable for elucidating the rate-determining steps and transition state structures of its various transformations. For example, in palladium-catalyzed C-H activation reactions, a significant kinetic isotope effect would be expected if C-H bond cleavage is the rate-determining step. The absence of this data represents a gap in the understanding of the reactivity of this compound and highlights an area for future research.

Reaction Intermediate Characterization

The characterization of reaction intermediates is crucial for understanding the stepwise mechanism of chemical transformations. For pyrazole derivatives, intermediates are typically short-lived and require specialized techniques for detection and characterization. In the synthesis and subsequent reactions of substituted 5-aminopyrazoles, several key intermediates are commonly proposed or identified.

The classical Knorr synthesis of pyrazoles, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, proceeds through identifiable intermediates. mdpi.com For the synthesis of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, the precursors would be 3-methyl-2,4-pentanedione (B1204033) and phenylhydrazine (B124118). The initial reaction would form a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the pyrazole ring. mdpi.com

In reactions involving the functionalization of the 5-amino group, such as in the synthesis of fused pyrimidines, formamidine (B1211174) intermediates have been isolated and characterized. nih.gov For instance, in a one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, Vilsmeier-Haack type reagents react with the aminopyrazole to form a formamidine intermediate. nih.gov These intermediates can be stable enough for isolation and characterization by standard spectroscopic methods before undergoing the final heterocyclization step. nih.gov The characterization of such intermediates provides direct evidence for the proposed reaction pathway.

Spectroscopic techniques are paramount in identifying these transient species.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of isolated intermediates. nih.govnanobioletters.com Changes in chemical shifts, coupling constants, and the appearance or disappearance of signals can confirm the formation of a new species. For example, the formation of a hydrazone from a ketone would be marked by the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum and the appearance of a C=N signal. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. The formation of an intermediate can be tracked by observing the appearance or disappearance of characteristic absorption bands, such as N-H, C=O, and C=N stretches. nih.govresearchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the intermediate, confirming its elemental composition. nanobioletters.com

The table below summarizes common intermediates in the synthesis and reactions of analogous pyrazoles and the methods used for their characterization.

| Intermediate Type | Precursor Reaction | Characterization Methods | Key Findings |

| Hydrazone / Enamine | Condensation of β-dicarbonyl compounds with hydrazines. mdpi.comrsc.org | NMR, IR | Tautomeric equilibrium often exists; structure confirmed by the presence of C=N and N-H signals. rsc.org |

| Pyrazoline | Cyclization of α,β-unsaturated hydrazones. mdpi.com | NMR, X-ray Crystallography | Non-aromatic heterocyclic ring identified; serves as a direct precursor to the aromatic pyrazole after an oxidation/elimination step. mdpi.com |

| Formamidine | Reaction of 5-aminopyrazoles with Vilsmeier reagents (e.g., PBr₃/DMF). nih.gov | NMR, IR, MS | Isolated and fully characterized, confirming the mechanism of Vilsmeier amidination prior to cyclization. nih.gov |

| Zwitterionic Species | [3+2] cycloaddition reactions, for example, with allenoates. rsc.org | Inferred from product structure and computational modeling. | Proposed as a transient species leading to the final cyclized product. rsc.org |

Computational Mechanistic Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms that are difficult to probe experimentally. acs.orgresearchgate.net DFT calculations can provide detailed insights into the reaction pathways for the formation and transformation of pyrazole derivatives. These studies can model the geometry of reactants, transition states, and intermediates, as well as calculate their relative energies to map out the entire reaction energy profile. rsc.org

For pyrazole synthesis, DFT studies can:

Predict Regioselectivity: In reactions of unsymmetrical β-dicarbonyls with substituted hydrazines, DFT can predict which regioisomer is more likely to form by comparing the activation energies of the competing pathways. researchgate.net

Elucidate Transition States: The geometry of transition states can be calculated, providing a snapshot of the bond-forming and bond-breaking processes. For example, in electrophilic cyclization reactions, the structure of the transition state for the ring-closing step can be modeled. nih.gov

Validate Proposed Intermediates: The energies and optimized geometries of proposed intermediates can be calculated. If a proposed intermediate lies in a local minimum on the potential energy surface, it lends credence to its existence. rsc.org DFT can also predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) for these intermediates, which can then be compared with experimental data if available. nih.gov

A study on the synthesis of pyrazole-4-carbonitrile derivatives utilized DFT to confirm the catalytic protocol and understand the role of the catalyst in the reaction mechanism. acs.org Similarly, DFT calculations have been employed to understand the regioselectivity in the synthesis of pyrazole-isoxazoline hybrids, where global reactivity indexes calculated via DFT helped explain the experimental outcomes.

The following table summarizes the application of computational modeling in studying the mechanisms of related pyrazole reactions.

| Study Focus | Computational Method | Key Findings | Relevance to Mechanism |

| Geometry and Electronic Structure of Pyrazole Derivatives | DFT (B3LYP/6-31+G(d)) | Optimized molecular geometries, vibrational frequencies, and frontier molecular orbital energies were calculated. researchgate.net | Provides fundamental data on the stability and reactivity of the pyrazole core. |

| Catalytic Synthesis of Pyrazole-4-carbonitriles | DFT | Confirmed the specific characteristics of the Pd(II) catalyst complex and its role in the reaction. acs.org | Elucidates the role of catalysts in facilitating specific reaction pathways and lowering activation barriers. |

| Fluoride-Mediated Elimination Reactions | DFT (ωB97X-D/def2-QZVPP) | Calculated the energy profile for the formation of strained intermediates, identifying transition states and silicate (B1173343) intermediates. rsc.org | Demonstrates the power of DFT in mapping complex, multi-step reaction pathways and identifying key intermediates. |

| Temperature-Controlled Divergent Synthesis | Control Experiments | Showed that reaction temperature was the pivotal trigger for the electrophilic cyclization reaction. nih.gov | While not computational, this experimental mechanistic study highlights factors that computational models aim to explain. |

| Enantioselective Organocascade Reactions | DFT (Implicit) & Isotope Labeling | A plausible reaction mechanism involving γ-C–H deprotonation and dienolate formation was proposed and supported by control experiments. acs.org | Combines experimental evidence with mechanistic proposals that can be further validated by detailed computational studies. |

Spectroscopic and Structural Data for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- Remains Elusive in Publicly Available Scientific Literature

A comprehensive search for specific experimental data to characterize the chemical compound 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, has yielded no direct spectroscopic or crystallographic information. Despite extensive queries across scientific databases and scholarly articles, detailed research findings necessary to construct an in-depth analysis of this particular molecule are not publicly available.

The required data for a complete structural and spectroscopic characterization, as outlined by the requested sections, could not be located. This includes:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental 1D (¹H, ¹³C, ¹⁵N) or 2D (COSY, HSQC, HMBC, NOESY) NMR data for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- were found. While NMR data exists for related pyrazole derivatives, such as 3-methyl-1-phenyl-1H-pyrazol-5-amine and 3,4,5-trimethyl-1-phenyl-1H-pyrazole, these compounds differ in their substitution patterns, making their spectral data inapplicable for a specific analysis of the target compound.

Infrared (IR) and Raman Spectroscopy: Specific IR and Raman spectra, which are crucial for identifying the functional groups and vibrational modes of the molecule, could not be sourced from the available literature.

High-Resolution Mass Spectrometry (HRMS): There were no published HRMS analyses that would confirm the exact molecular formula of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-.

X-ray Crystallography: Information regarding the solid-state structure, including crystal packing and intermolecular interactions, is absent from the scientific record as no crystallographic studies for this compound have been published.

While the compound is listed in chemical databases such as PubChem (CID 4737031), this entry lacks the associated experimental data required for a thorough characterization. The synthesis and characterization of numerous other pyrazole isomers and derivatives are well-documented, but the specific data for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- appears to be unpublished or contained within proprietary databases. Therefore, a scientifically accurate article detailing its specific spectroscopic and structural properties cannot be generated at this time.

Spectroscopic and Structural Characterization Techniques for 1h Pyrazol 5 Amine, 3,4 Dimethyl 1 Phenyl

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in the Solid State

The solid-state conformation of pyrazole (B372694) derivatives is primarily determined by the spatial arrangement of the phenyl and pyrazole rings, as well as the orientation of substituents. This arrangement is influenced by steric and electronic effects and can be elucidated through single-crystal X-ray diffraction studies.

For substituted 1-phenyl-pyrazole derivatives, the dihedral angle between the pyrazole and phenyl rings is a key conformational parameter. In the case of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the benzene ring is twisted with respect to the pyrazole ring, exhibiting a dihedral angle of 31.38 (12)°. Similarly, for (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, the pyrazole and phenyl rings are significantly non-coplanar, with a dihedral angle of 49.62(4)°. In another related structure, 5-chloro-1-phenyl-1H-pyrazol-4-amine, the two planar rings are inclined by 45.65 (6)°. nih.gov

These findings suggest that the phenyl and pyrazole rings in 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- are also likely to be non-coplanar. The presence of methyl groups at the 3 and 4 positions and an amine group at the 5-position of the pyrazole ring, along with the phenyl group at the 1-position, would lead to steric hindrance, forcing a twisted conformation. The precise dihedral angle would be contingent on the specific packing forces within the crystal lattice.

Table 1: Representative Dihedral Angles in 1-Phenyl-Pyrazole Derivatives

| Compound | Dihedral Angle between Pyrazole and Phenyl Rings (°) |

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | 31.38 (12) |

| (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone | 49.62 (4) |

| 5-chloro-1-phenyl-1H-pyrazol-4-amine | 45.65 (6) nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heterocyclic compounds like 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, the key electronic transitions are typically π → π* and n → π*.

Studies on analogous compounds offer a glimpse into the expected UV-Vis absorption profile. For instance, 3-(p-N, N-dimethyl aminophenyl)-5-phenyl-1H-pyrazole exhibits two absorption bands around 321 nm and 391 nm. These are attributed to electronic transitions within the conjugated system formed by the pyrazole and phenyl rings. The position and intensity of these bands can be influenced by the solvent polarity and pH.

Another related compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, shows a sharp absorption peak at 255 nm in ethanol (B145695) before irradiation. This absorption is characteristic of the electronic transitions within the pyrazole and phenyl moieties.

Based on these examples, 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is expected to exhibit characteristic absorption bands in the UV region, likely between 250 nm and 400 nm, corresponding to π → π* transitions of the conjugated aromatic system. The presence of the amino group (an auxochrome) may cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 1-phenylpyrazole.

Table 2: UV-Vis Absorption Maxima for Representative Pyrazole Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| 3-(p-N, N-dimethyl aminophenyl)-5-phenyl-1H-pyrazole | Not specified | ~321, ~391 |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Ethanol | 255 |

Chiroptical Spectroscopy (if applicable, e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.

1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- itself is not chiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, by substitution with a chiral group or by resolving a chiral axis/plane, then chiroptical spectroscopy would become a relevant analytical tool.

For example, studies on C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have successfully used CD spectroscopy to assign the absolute configuration of the enantiomers. nih.gov The CD spectra of these chiral pyrazole derivatives provide information about the spatial arrangement of the chromophores and their electronic transitions.

Therefore, while 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is achiral, the principles of chiroptical spectroscopy would apply to its chiral derivatives. The technique could be used to determine enantiomeric purity, study conformational changes in chiral environments, and investigate interactions with other chiral molecules. The applicability of CD spectroscopy is entirely dependent on the presence of chirality in the molecular structure.

Theoretical and Computational Studies of 1h Pyrazol 5 Amine, 3,4 Dimethyl 1 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, charge distributions, and geometric parameters.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. bldpharm.comnist.gov DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For substituted pyrazoles, DFT has been used to model the geometric parameters and characterize the electronic structure of the compounds. bldpharm.com

For a representative compound like 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G**. The output would provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Representative Optimized Geometrical Parameters from a DFT Calculation for a Substituted Pyrazole (B372694). (Note: This data is illustrative and not specific to 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.41 | |

| C4-C5 | 1.39 | |

| C5-N1 | 1.37 | |

| C5-N(amine) | 1.38 | |

| C3-C(methyl) | 1.50 | |

| C4-C(methyl) | 1.51 | |

| N1-C(phenyl) | 1.43 | |

| Bond Angle (°) | N1-N2-C3 | 112.0 |

| N2-C3-C4 | 107.5 | |

| C3-C4-C5 | 106.0 | |

| C4-C5-N1 | 108.5 | |

| C5-N1-N2 | 110.0 |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, they are often used as a benchmark for other methods. For certain pyrazole derivatives, ab initio calculations have been employed to evaluate substituent effects on their tautomeric equilibria. bldpharm.com

Conformational Analysis and Energetic Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. sigmaaldrich.com For a molecule like 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, rotation around the N1-C(phenyl) bond is of particular interest. Theoretical calculations can map the potential energy surface as a function of the dihedral angle of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. Such studies have been performed for various pyrazolone (B3327878) derivatives to understand their conformational preferences in the solid state and in the gas phase.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are crucial descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

DFT calculations are commonly used to determine the HOMO and LUMO energies of pyrazole derivatives. These calculations can help predict the most likely sites for electrophilic and nucleophilic attack. For instance, the distribution of the HOMO and LUMO across the molecule can indicate which atoms are most involved in electron donation and acceptance.

Table 2: Representative Frontier Molecular Orbital Energies from a DFT Calculation for a Substituted Pyrazole. (Note: This data is illustrative and not specific to 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Spectroscopic Property Simulations and Predictions (e.g., NMR chemical shifts, IR frequencies)

Computational methods can simulate various spectroscopic properties, providing valuable information for structure elucidation and comparison with experimental data.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. These predictions can aid in the assignment of experimental spectra.

IR Frequencies: The vibrational frequencies of a molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. These calculations can help in identifying the characteristic vibrational modes of different functional groups within the molecule.

Table 3: Representative Predicted Vibrational Frequencies from a DFT Calculation for a Substituted Pyrazole. (Note: This data is illustrative and not specific to 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | Amine N-H stretch |

| ν(C-H) aromatic | 3100-3000 | Phenyl C-H stretch |

| ν(C-H) aliphatic | 2980-2920 | Methyl C-H stretch |

| ν(C=N) | 1620 | Pyrazole ring C=N stretch |

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions of a molecule with solvent molecules, MD can provide insights into its behavior in solution, including its conformational dynamics, solvation effects, and potential for aggregation. For pyrazole derivatives, MD simulations have been used to explore their dynamic behavior and conformational space, which is particularly relevant for understanding their interactions with biological targets.

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to predict the physicochemical properties of molecules based on their chemical structure. For pyrazole derivatives, including 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, QSPR models provide a theoretical framework to estimate various properties without the need for empirical measurement. The development of a robust QSPR model follows a structured workflow. ubaya.ac.id

The initial step involves the generation and optimization of the molecular structure, typically using computational chemistry software. From this optimized structure, a wide array of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic properties. mdpi.comnih.gov

Common categories of descriptors used in pyrazole QSPR models include:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as charge distribution and orbital energies.

Once a pool of descriptors is generated, a critical step is feature selection, where the most relevant descriptors for the property of interest are identified. This is often achieved using statistical techniques or algorithms like genetic algorithms (GA) or chaos-enhanced accelerated particle swarm optimization (CAPSO). ubaya.ac.idmdpi.com These methods help to avoid overfitting and create a more robust model by selecting a smaller, more informative set of descriptors.

The selected descriptors are then used to build a mathematical model that correlates them with the experimental property. Several statistical and machine learning methods are employed for this purpose in the study of pyrazole compounds:

Multiple Linear Regression (MLR): This method creates a linear equation to model the relationship between the descriptors and the property. ubaya.ac.idnih.gov

Partial Least Squares (PLS): A statistical method similar to principal component regression, PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. ubaya.ac.idresearchgate.net

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by biological neural networks. Back Propagation (BP) ANNs are a common type used in QSPR. mdpi.com

The final stage is the rigorous validation of the developed model to ensure its predictive power and reliability. This is typically done using both internal validation techniques, such as leave-one-out cross-validation, and external validation with an independent set of compounds not used in model creation. ubaya.ac.idnih.gov The statistical quality of the models is assessed using various metrics.

Table 1: Common Methodologies in QSPR Modeling of Pyrazole Derivatives

| Step | Methodology | Description |

|---|---|---|

| Descriptor Generation | Molecular Mechanics/Quantum Mechanics | Optimization of the 3D molecular structure. |

| Software Algorithms | Calculation of topological, geometrical, and electronic descriptors. | |

| Feature Selection | Genetic Algorithms (GA) | An evolutionary algorithm to select the most significant descriptors. ubaya.ac.id |

| Principal Component Analysis (PCA) | A statistical procedure to reduce the dimensionality of the descriptor set. researchgate.net | |

| Particle Swarm Optimization (PSO) | An optimization technique to find the best subset of descriptors. mdpi.com | |

| Model Building | Multiple Linear Regression (MLR) | Establishes a linear relationship between descriptors and a property. ubaya.ac.id |

| Partial Least Squares (PLS) | A regression method that handles multicollinearity in descriptors. researchgate.net | |

| Artificial Neural Networks (ANN) | A non-linear modeling technique for complex relationships. mdpi.com | |

| Model Validation | Internal Validation | Techniques like leave-one-out cross-validation assess model robustness. nih.gov |

| External Validation | The model's predictive ability is tested on an external dataset. |

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the formation and subsequent reactions of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-. These theoretical studies can map out entire reaction pathways, identify intermediates, and characterize the high-energy transition states that connect them.

A common synthetic route for pyrazoles is the Knorr-pyrazole condensation, which involves the reaction of a β-diketone with a hydrazine (B178648). ijraset.com Theoretical studies of this and other pyrazole syntheses often employ quantum mechanical methods to model the reaction step-by-step. The general mechanism involves the initial attack of the hydrazine on a carbonyl carbon, followed by the formation of an imine derivative and subsequent cyclization to yield the pyrazole ring. ijraset.com

For reactions involving pyrazol-5-amine derivatives specifically, such as oxidative coupling, computational studies have been used to propose detailed mechanisms. For instance, the dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine is believed to proceed through a single-electron transfer (SET) process. nih.govmdpi.com Theoretical calculations can model this process, showing the formation of an arylamino radical cation intermediate. nih.gov Subsequent coupling of these radical species and further oxidation steps lead to the final products. nih.gov

Density Functional Theory (DFT) is a widely used computational method for these investigations. researchgate.net It offers a good balance between accuracy and computational cost for studying molecular systems of this size. By calculating the potential energy surface of the reaction, researchers can identify the lowest energy path from reactants to products.

Key aspects of reaction pathway prediction include:

Locating Stationary Points: This involves optimizing the geometry of reactants, products, intermediates, and, crucially, transition states on the potential energy surface.

Transition State (TS) Search: Finding the exact structure of a transition state is a critical and challenging part of the calculation. A TS represents the maximum energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed. This traces the reaction path downhill from the transition state to connect it to the corresponding reactant and product (or intermediate), confirming that the located TS is correct for the reaction step .

Solvent Effects: The inclusion of solvent effects, often through continuum solvation models (like the Polarizable Continuum Model, PCM), is important for obtaining results that are comparable to experimental conditions in solution.

Theoretical calculations can also provide insight into the regioselectivity of reactions, such as predicting which nitrogen atom of the pyrazole ring is more likely to be involved in a reaction or which carbon atom is most susceptible to electrophilic attack. ijraset.comresearchgate.net For example, DFT calculations of proton affinity can identify the most basic site in the molecule, predicting the likely location of protonation. researchgate.net

Table 2: Computational Methods for Reaction Pathway Prediction

| Method/Technique | Purpose | Details |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Calculation | A quantum mechanical method used to calculate the energy and electronic properties of the system. researchgate.net |

| Transition State Search | Locating Reaction Barriers | Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the transition state. |

| Frequency Analysis | Characterizing Stationary Points | Confirms if a structure is a minimum (all real frequencies) or a transition state (one imaginary frequency). |

| Intrinsic Reaction Coordinate (IRC) | Mapping the Reaction Path | Traces the minimum energy path from a transition state to the connected reactants and products. |

| Continuum Solvation Models | Simulating Solvent Effects | Accounts for the influence of the solvent on the reaction energetics and pathways. |

Derivatization and Functionalization Strategies of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-

The scientific literature available through the conducted searches provides limited specific examples for the comprehensive derivatization and functionalization of the exact compound 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-. While this compound is synthesized as an intermediate for various applications, detailed studies focusing on the systematic exploration of its functionalization into a wide range of derivatives as per the requested outline are not extensively documented in the retrieved results. The following sections address the specified derivatization strategies, noting the absence of specific research findings for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- where applicable and drawing upon general principles of amine reactivity on pyrazole scaffolds when direct evidence is unavailable.

Role of 1h Pyrazol 5 Amine, 3,4 Dimethyl 1 Phenyl As a Building Block in Organic Synthesis

Precursor to Complex Heterocyclic Architectures

The bifunctional nature of 5-aminopyrazoles, containing both an amino group and a reactive C4 carbon, makes them ideal starting materials for the construction of fused heterocyclic systems. The primary amino group can act as a nucleophile, while the endocyclic nitrogen can also participate in cyclization reactions. This dual reactivity allows for the synthesis of a variety of fused pyrazole (B372694) derivatives, such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[4,3-e] mdpi.commdpi.comresearchgate.nettriazolo[1,5-c]pyrimidines. semanticscholar.orgrsc.org

For instance, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classical and widely used method to construct the pyrazolo[3,4-b]pyridine scaffold. mdpi.com The reaction typically proceeds through an initial condensation followed by cyclization and dehydration. Similarly, reaction with reagents like formic acid or orthoesters can lead to the formation of pyrazolo[3,4-d]pyrimidines. nih.govpsu.edu The 3,4-dimethyl substitution on the pyrazole ring of the title compound would be expected to influence the regioselectivity and reaction kinetics of these cyclizations, potentially leading to novel derivatives with unique properties.

A notable application is the synthesis of pyrazolo[3,4-b]pyridine derivatives which have shown affinity for β-amyloid plaques, suggesting their potential as probes for Alzheimer's disease diagnosis. mdpi.com The general synthetic route involves the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone. mdpi.com

Component in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Aminopyrazoles are excellent substrates for MCRs due to their multiple reactive sites. researchgate.net They can act as binucleophiles, reacting with various electrophiles in a cascade fashion.

A common MCR involving aminopyrazoles is the three-component condensation with an aldehyde and a C-H acid, such as a 1,3-dicarbonyl compound or Meldrum's acid. nih.govnuph.edu.ua These reactions can lead to highly substituted and structurally diverse fused pyrazole systems. For example, the reaction of a 5-aminopyrazole, an arylaldehyde, and 2H-thiopyran-3,5(4H,6H)-dione has been used to synthesize tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-one derivatives. nih.gov The specific substitution of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- would likely modulate the steric and electronic environment of the resulting products, offering a pathway to fine-tune the properties of the synthesized compounds.

The utility of aminopyrazoles in MCRs is further highlighted by their ability to generate libraries of compounds for high-throughput screening in drug discovery. tandfonline.combeilstein-journals.orgnih.gov

Utilization in Scaffold-Hopping and Isosteric Replacement Methodologies

Scaffold-hopping and isosteric replacement are powerful strategies in medicinal chemistry for the design of new drugs with improved properties. The pyrazolo[3,4-d]pyrimidine core, readily accessible from 5-aminopyrazoles, is a well-known bioisostere of the purine (B94841) scaffold found in many biologically active molecules, including kinase inhibitors. semanticscholar.orgrsc.org This makes 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- a valuable starting material for the synthesis of compounds that can mimic the biological activity of purine-based drugs while potentially offering advantages in terms of selectivity, metabolic stability, or patentability.

For example, pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The synthesis often starts from a substituted 5-aminopyrazole-4-carbonitrile, which is then cyclized to form the pyrazolo[3,4-d]pyrimidine ring system. nih.gov The substituents on the initial pyrazole, such as the dimethyl and phenyl groups in the title compound, would translate into specific interactions within the target protein's binding site.

Application in Divergent Synthesis Strategies

Divergent synthesis aims to create a library of structurally diverse compounds from a common intermediate. The multiple reactive sites of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- make it an excellent candidate for such strategies. The amino group can be readily transformed into a variety of other functional groups through diazotization, acylation, or alkylation. The C4 position, if not blocked, can be functionalized through electrophilic substitution reactions.

For instance, a 5-aminopyrazole can be converted into a pyrazolo[3,4-d] mdpi.comresearchgate.netoxazine derivative, which can then react with various nucleophiles to yield a range of substituted pyrazolo[3,4-d]pyrimidines. semanticscholar.org This approach allows for the introduction of diversity at multiple points of the molecular scaffold. Furthermore, cascade reactions initiated from the aminopyrazole can lead to complex polycyclic systems in a single step, showcasing the power of this building block in creating molecular complexity from a simple starting material. nih.gov

Intermediate in the Synthesis of Advanced Research Compounds

The versatility of the 5-aminopyrazole scaffold makes it a crucial intermediate in the synthesis of numerous advanced research compounds with a wide range of applications. These include compounds with potential therapeutic activities as well as functional materials.

One significant area of application is the development of kinase inhibitors. Pyrazolo[3,4-d]pyrimidines derived from 5-aminopyrazoles have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle and are implicated in cancer. semanticscholar.orgrsc.org The synthesis of these inhibitors often involves the construction of the pyrazolo[3,4-d]pyrimidine core from a suitably substituted 5-aminopyrazole. mdpi.com

Furthermore, pyrazolo[3,4-b]pyridines synthesized from 5-aminopyrazoles have been studied for their fluorescent properties and their ability to bind to biological targets, making them useful as chemical probes and imaging agents. mdpi.comresearchgate.net The specific substitution pattern of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- would be expected to impart specific photophysical properties to the resulting fused systems.

Analytical Methodologies for 1h Pyrazol 5 Amine, 3,4 Dimethyl 1 Phenyl in Research Contexts

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to the analysis of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, offering powerful tools for separating the compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-. A reversed-phase HPLC method is typically employed, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

A typical HPLC method for this compound would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. orgchemboulder.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters and Performance Data

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Retention Time | ~ 4.5 min |

| Limit of Detection (LOD) | ~ 0.01 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |

This table presents a hypothetical HPLC method for the analysis of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-.

Gas Chromatography (GC) is another valuable technique for the analysis of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, particularly for assessing its volatility and for detecting volatile impurities. nih.govvscht.cz The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides structural information about the separated components, aiding in the identification of unknown impurities. nih.gov

Table 2: Representative GC-MS Conditions for Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Mass Range | 40-450 amu |

This table outlines hypothetical GC-MS parameters suitable for the analysis of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions involving 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-. orgchemboulder.comrsc.orgwisc.edu By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. rsc.org Visualization is typically achieved under UV light or by using staining agents. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions. orgchemboulder.com

Table 3: Example TLC System and Observed Rf Values

| Parameter | Details |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Ethyl Acetate (B1210297):Hexane (B92381) (30:70, v/v) |

| Visualization | UV lamp (254 nm) |

| Rf of Starting Material | ~ 0.6 |

| Rf of Product | ~ 0.4 |

This table provides an example of a TLC system that could be used for monitoring reactions to synthesize 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-.

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a straightforward method for determining the concentration of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- in a solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Electrochemical Methods for Redox Characterization

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-. wikipedia.orglibretexts.org CV involves scanning the potential of an electrode and measuring the resulting current. wikipedia.org This provides information about the oxidation and reduction potentials of the compound, which can be valuable for understanding its electronic structure and potential reactivity. The presence of the amine and pyrazole (B372694) functionalities suggests that the compound is likely to exhibit electrochemical activity.

Impurity Profiling and Stability Studies under Controlled Conditions

Impurity profiling is a critical aspect of pharmaceutical analysis, and the principles are equally applicable in a research context to ensure the quality of a compound. researchgate.netijcrt.orgich.orgjpionline.org This involves the identification and quantification of all potential impurities, which can originate from starting materials, by-products of the synthesis, or degradation products.

Forced degradation studies are conducted to understand the stability of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. lubrizolcdmo.comnih.govpharmaguideline.comyoutube.comresearchgate.net These studies typically involve exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress. nih.govpharmaguideline.comyoutube.com The resulting degradation products are then analyzed, often by HPLC, to establish the degradation pathways and to develop a stability-indicating analytical method.

Table 4: Representative Data from a Forced Degradation Study

| Stress Condition | % Degradation of Main Compound | Major Degradation Products (Hypothetical) |

| 0.1 M HCl, 60 °C, 24h | 12% | Hydrolysis product A |

| 0.1 M NaOH, 60 °C, 24h | 8% | Hydrolysis product B |

| 3% H2O2, RT, 24h | 15% | Oxidation product C, Oxidation product D |

| 80 °C, 48h | 5% | Thermal degradant E |

| UV/Vis light exposure | 3% | Photolytic degradant F |

This table presents hypothetical results from a forced degradation study on 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, illustrating its potential stability profile.

Future Research Directions and Perspectives for 1h Pyrazol 5 Amine, 3,4 Dimethyl 1 Phenyl

Exploration of Novel Reactivity Patterns

The inherent reactivity of the 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- core offers a fertile ground for the exploration of novel chemical transformations. Future research will likely focus on leveraging the electronic properties conferred by the dimethyl and phenyl substituents to achieve unprecedented reactivity.

A significant area of future investigation will be the transition-metal-catalyzed C-H functionalization of the pyrazole (B372694) and phenyl rings. rsc.orgrsc.orgnih.gov This approach bypasses the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to a diverse range of derivatives. rsc.orgnih.gov Research into the regioselective C-H arylation, alkenylation, and alkylation will be pivotal. rsc.org The development of novel catalytic systems, potentially utilizing earth-abundant metals, could further enhance the sustainability of these transformations. rsc.org

Furthermore, the amino group at the C5 position serves as a versatile handle for a variety of reactions. Future work could explore its role in directing ortho-C-H functionalization on the phenyl ring or in participating in novel cyclization reactions to construct fused heterocyclic systems. chim.it The synthesis of new pyrazole-based fused heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, from 5-aminopyrazole precursors is an area of growing interest due to their diverse biological and photophysical properties. chim.itresearchgate.netmdpi.com

Development of Asymmetric Synthetic Routes

The creation of chiral molecules is a paramount objective in modern organic synthesis, particularly for applications in medicinal chemistry. The development of asymmetric synthetic routes to access enantiomerically pure derivatives of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- represents a significant and valuable research direction.

Future efforts will likely concentrate on the asymmetric functionalization of the pyrazole core. Catalytic asymmetric synthesis of pyrazoles and pyrazolones has seen tremendous progress, employing both organocatalysis and metal-based catalysis. thieme-connect.comrsc.org These methodologies could be adapted to introduce a chiral center at a specific position of the 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- scaffold. For instance, asymmetric Michael additions or cascade reactions could be explored to construct tetrasubstituted stereocenters. thieme-connect.com

Another promising avenue is the use of chiral auxiliaries to guide stereoselective transformations. The development of novel chiral pyrazole derivatives as potent PDE4 inhibitors has demonstrated the feasibility of synthesizing inhibitors with a nitrogen atom directly bonded to a chiral center through the use of a chiral auxiliary. nih.gov This strategy could be applied to synthesize chiral derivatives of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-.

Integration into Advanced Supramolecular Assemblies

The ability of pyrazole derivatives to participate in hydrogen bonding and other non-covalent interactions makes them excellent building blocks for supramolecular chemistry. nih.govrsc.orgrsc.org Future research on 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- will likely explore its integration into advanced supramolecular assemblies with tailored properties and functions.

The N-H proton of the pyrazole ring and the lone pairs of the nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, facilitating the formation of predictable supramolecular synthons. rsc.org The systematic co-crystallization of pyrazole analogues with other molecules, such as phosphonic acids, has been shown to result in robust supramolecular frameworks. rsc.org Similar studies with 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- could lead to the design of novel crystalline materials with interesting properties.

Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers could be investigated. The pyrazole moiety is a well-established ligand in coordination chemistry, and its derivatives can be used to construct porous materials with applications in gas storage, separation, and catalysis. nih.govrsc.org The specific substitution pattern of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- may influence the topology and properties of the resulting frameworks.

Investigation of Solid-State Reactivity

Solid-state chemistry offers unique opportunities for discovering new reactions and materials with distinct properties compared to their solution-phase counterparts. Investigating the solid-state reactivity of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is a promising area for future research.

Mechanochemical methods, which involve reactions induced by mechanical force, are becoming increasingly popular as a green and efficient synthetic tool. tandfonline.com The solid-state synthesis of novel pyrazole derivatives has been successfully achieved using mechanochemical reactions. tandfonline.com Applying these techniques to 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- could lead to the discovery of new reaction pathways and the synthesis of novel compounds that are inaccessible through traditional solution-based methods.

Moreover, the study of topochemical reactions, where the reactivity of a molecule is controlled by its arrangement in the crystal lattice, could be explored. The crystal structure of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- and its derivatives will be crucial in determining their potential for solid-state polymerization or other transformations upon exposure to heat or light. rsc.org

Expansion of Theoretical Modeling to Complex Systems